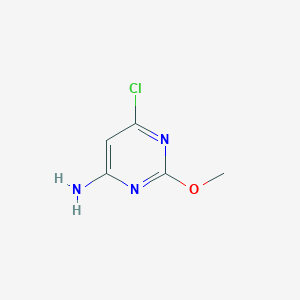

4-Amino-6-chloro-2-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUWLPGLWAGNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344069 | |

| Record name | 4-Amino-6-chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3286-55-3 | |

| Record name | 4-Amino-6-chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Amino-6-chloro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-2-methoxypyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique arrangement of amino, chloro, and methoxy functional groups on the pyrimidine core imparts a specific reactivity profile, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development, enabling chemists to optimize reaction conditions, ensure the quality of synthetic products, and predict its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and established scientific principles.

Molecular and Structural Properties

The structural integrity and three-dimensional arrangement of a molecule are fundamental to its physical and chemical behavior.

Molecular Formula: C₅H₆ClN₃O

Molecular Weight: 159.57 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Crystal Structure: The title compound, C₅H₆ClN₃O, is essentially planar, with a maximum deviation of 0.0256 (11) Å for all non-hydrogen atoms.[1] In the crystalline state, adjacent molecules are linked by a pair of N—H⋯N hydrogen bonds, which forms an inversion dimer with an R2²(8) ring motif.[1] These dimers are further connected through N—H⋯O hydrogen bonds, creating an undulating sheet structure.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | Commercial supplier data |

| Melting Point | 168-171 °C | [2] |

| Boiling Point | 349.4±45.0 °C (Predicted) | [3] |

| Solubility | Soluble in methanol, N,N-dimethylformamide, dioxane, acetone, ethyl acetate, chloroform, acetonitrile, n-propanol, ethanol, and isopropanol. Limited solubility in toluene and ethyl benzene. | [4] |

| pKa | Not experimentally determined. The presence of the amino group suggests basic character, while the pyrimidine ring itself is weakly basic. |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for the reliable use of a chemical compound. The following section outlines standardized protocols for measuring key physical parameters of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The solubility of this compound can be determined in various solvents to establish a comprehensive solubility profile. A study by Huang and Yao (2021) systematically measured the solubility of the isomer 2-amino-4-chloro-6-methoxypyrimidine in several organic solvents, providing a valuable reference.[5]

Methodology (Isothermal Saturation Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Analysis: The solubility is expressed in terms of mg/mL or molarity. The experiment is repeated at different temperatures to assess the temperature dependence of solubility.

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.

FTIR Spectrum of this compound: An experimental FTIR spectrum is available and can be accessed through public databases.[6]

Interpretation of Key Peaks:

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amino group. The presence of two bands in this region is characteristic of asymmetric and symmetric stretching.

-

~3000-2800 cm⁻¹: C-H stretching vibrations of the methoxy group and the aromatic C-H bond.

-

~1650-1600 cm⁻¹: N-H bending (scissoring) vibration of the amino group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrimidine ring.

-

~1250-1000 cm⁻¹: C-O stretching vibration of the methoxy group.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~6.0 ppm (s, 1H): This singlet would correspond to the proton at the 5-position of the pyrimidine ring.

-

δ ~5.2 ppm (br s, 2H): A broad singlet for the two protons of the amino group. The broadness is due to quadrupole effects of the nitrogen and potential hydrogen exchange.

-

δ ~3.8 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~170 ppm: Carbon at the 2-position (attached to the methoxy group and two nitrogens).

-

~160 ppm: Carbon at the 6-position (attached to the chlorine and nitrogen).

-

~158 ppm: Carbon at the 4-position (attached to the amino group and nitrogen).

-

~90 ppm: Carbon at the 5-position.

-

~55 ppm: Carbon of the methoxy group.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z 159, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 161 with an intensity of approximately one-third of the M⁺ peak.

-

Key Fragments:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 144.

-

Loss of a chlorine radical (•Cl) to give a fragment at m/z 124.

-

Loss of hydrogen cyanide (HCN) from the pyrimidine ring.

-

Stability and Reactivity

Chemical Stability

The stability of this compound is a critical factor for its storage and handling. It is generally stable under standard laboratory conditions. However, like many chloropyrimidines, it can be susceptible to hydrolysis, particularly under forcing acidic or basic conditions. The chloro substituent at the 6-position is activated towards nucleophilic substitution.

Forced Degradation Studies: To fully characterize the stability profile, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended.[8][9][10] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule. A stability-indicating analytical method, typically HPLC, should be developed and validated for this purpose.[7]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing chloro group, and the nucleophilic character of the amino group.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is a good leaving group and is readily displaced by a variety of nucleophiles.[11][12] This reactivity is fundamental to its use as a synthetic intermediate. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring.

-

Reactions of the Amino Group: The amino group at the 4-position is nucleophilic and can undergo reactions typical of primary amines, such as acylation and alkylation, although its reactivity can be modulated by the electronic effects of the pyrimidine ring.

-

Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic substitution. However, the amino group can direct electrophiles to the 5-position.

Caption: Key Reactive Sites of the Molecule.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in synthetic chemistry. This in-depth technical guide has provided a comprehensive overview of its fundamental physical properties, including its molecular and crystal structure, physicochemical parameters, spectroscopic profile, and a discussion of its stability and reactivity. The detailed experimental protocols and data interpretation guidelines presented herein are intended to support researchers and scientists in the effective and safe utilization of this important chemical intermediate in their research and development endeavors.

References

-

This compound - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

- Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. (2016).

- Thanigaimani, K., Che Khalib, N., Arshad, S., & Abdul Razak, I. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318.

- Cinar, Z., Karabacak, M., Çinar, M., & Sundaraganesan, G. N. (2013). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 451–459.

- Huang, Y., & Yao, J. (2021). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids, 334, 116038.

-

4-Amino-6-chloro-2-(methylthio)pyrimidine, 98% | 1005-38-5. (n.d.). J&K Scientific. Retrieved from [Link]

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). Molecules, 26(16), 4945.

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). Molecules, 28(13), 5008.

-

2-Amino-4-Chloro-6-Methoxypyrimidine. (n.d.). ChemBK. Retrieved from [Link]

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”. (2021). Journal of Molecular Liquids, 341, 117366.

- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 23.

- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2011). The Journal of Organic Chemistry, 76(17), 7132–7143.

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Nucleophiles and Electrophiles. (2012). Master Organic Chemistry. Retrieved from [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.

- CHEM 250 (4 credits): Reactions of Nucleophiles and Electrophiles (Reactivity 1). (n.d.).

-

Mass Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

- SAFETY D

-

2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 3. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 11. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-6-chloro-2-methoxypyrimidine: Synthesis, Analysis, and Applications

Introduction: In the landscape of modern drug discovery and agrochemical development, substituted pyrimidines represent a class of heterocyclic compounds with exceptional versatility and significance. Among these, 4-Amino-6-chloro-2-methoxypyrimidine stands out as a pivotal synthetic intermediate. Its unique arrangement of functional groups—an amino group for nucleophilic reactions, a reactive chloro substituent for displacement, and a methoxy group influencing electronic properties—makes it a highly valuable building block for constructing complex, biologically active molecules. This guide provides an in-depth exploration of its chemical structure, synthesis, comprehensive analytical characterization, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Chapter 1: Core Compound Profile

A thorough understanding of the fundamental properties of this compound (CAS No: 3286-55-3) is the cornerstone of its effective application in research and synthesis.[1]

Chemical Structure and Identification

The molecular architecture of this compound is defined by a pyrimidine ring substituted at positions 2, 4, and 6. The strategic placement of the methoxy, amino, and chloro groups dictates its reactivity and utility as a precursor.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 6-Chloro-2-methoxypyrimidin-4-amine |

| CAS Number | 3286-55-3[1][2] |

| Molecular Formula | C₅H₆ClN₃O |

| Molecular Weight | 159.57 g/mol [3][4] |

Physicochemical Properties

The physical properties of a compound are critical for designing experimental conditions, from reaction setup to purification and formulation. While extensive data for this specific isomer is not widely published, properties can be reliably inferred from its close structural isomers and related pyrimidine derivatives.

Table 2: Physicochemical Data

| Property | Value / Description | Rationale / Comparative Data |

|---|---|---|

| Appearance | White to pale yellow crystalline powder | Typical for substituted aminopyrimidines. The 2-amino isomer is a pale yellow powder.[3] |

| Melting Point | Approx. 165-175 °C (predicted) | The closely related isomer, 2-Amino-4-chloro-6-methoxypyrimidine, has a melting point of 168-173 °C.[3][5][6] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like Methanol, DMF, DMSO. | The polarity imparted by the amino and methoxy groups, combined with the heterocyclic core, suggests solubility in polar organic solvents.[7][8] |

Chapter 2: Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from readily available pyrimidine precursors. The key strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions, where the order of substituent introduction is critical to achieving the desired isomer.

Synthetic Strategy

A logical and cost-effective pathway starts with 4,6-dichloropyrimidine. The first step involves a selective ammonolysis or aminolysis reaction, followed by methoxylation. Controlling reaction temperature is crucial to favor the substitution at the more reactive C4 position and prevent side reactions.[9]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for substituted pyrimidines.[9]

-

Ammonolysis:

-

To a pressure vessel, charge 4,6-dichloropyrimidine and an aqueous ammonia solution (e.g., 25-30%). The molar ratio of ammonia to the dichloropyrimidine should be in excess (e.g., 4:1 to 8:1).[9]

-

Seal the vessel and heat the reaction mixture to 55-60 °C with vigorous stirring. Maintain this temperature for 4-6 hours.

-

Causality: The controlled temperature ensures selective mono-substitution at the C4 position, which is more activated towards nucleophilic attack than the C6 position. Excess ammonia drives the reaction to completion.

-

Cool the reaction mixture to room temperature. The product, 4-amino-6-chloropyrimidine, will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Methoxylation (Not directly applicable for the target compound, but for related isomers):

-

Note: The prompt's target has a methoxy group at C2, which is not present on the starting material. A more appropriate synthesis would start from a precursor like 2-methoxy-4,6-dichloropyrimidine or involve a different strategy. However, adapting the general principle from the literature for related compounds:

-

To synthesize the isomeric 2-Amino-4-chloro-6-methoxypyrimidine , one would start with 2-amino-4,6-dichloropyrimidine.[10][11]

-

Suspend 2-amino-4,6-dichloropyrimidine in methanol in a round-bottom flask.

-

Add a solution of sodium methoxide (CH₃ONa) in methanol (typically 1.05 to 1.10 molar equivalents) dropwise at room temperature.[10]

-

After addition, heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC or HPLC.

-

Causality: The strongly nucleophilic methoxide ion displaces one of the chloro groups. The reaction is driven to completion by heating.

-

Cool the reaction, and precipitate the product by adding water. Filter, wash with water, and dry.

-

Purification Protocol: Recrystallization

Purity is paramount for subsequent applications. Recrystallization is an effective method for purifying the final product.

-

Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane). The ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolve the crude this compound in the minimum amount of boiling solvent.

-

If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Self-Validation: Confirm purity using HPLC and measure the melting point. A sharp melting point range close to the literature value indicates high purity.

Chapter 3: Comprehensive Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A multi-technique approach is essential.

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

-

Experimental Protocol:

-

Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the isotope.[12]

-

-

Data Interpretation: While experimental spectra for this compound are not readily available, we can predict the key signals based on established chemical shift principles and data from its 2-amino isomer.[5][13]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Spectrum | Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|

| ¹H NMR | ~7.1-7.4 | Broad Singlet | -NH₂ | Amino protons are typically broad and their shift is concentration-dependent. |

| ~6.2-6.4 | Singlet | H-5 | The single proton on the pyrimidine ring. Its exact shift is influenced by the surrounding substituents. | |

| ~3.8-3.9 | Singlet | -OCH₃ | Methoxy protons are sharp singlets, typically found in this region.[5] | |

| ¹³C NMR | ~168-170 | Singlet | C-2 | Carbon attached to two heteroatoms (N and O). |

| ~162-164 | Singlet | C-4 | Carbon attached to the amino group. | |

| ~159-161 | Singlet | C-6 | Carbon attached to the chloro group. | |

| ~95-98 | Singlet | C-5 | The only carbon bearing a hydrogen atom, expected to be the most upfield aromatic carbon. |

| | ~54-56 | Singlet | -OCH₃ | Methoxy carbon signal. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying functional groups based on their vibrational frequencies.

-

Experimental Protocol (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the powdered sample onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[14]

-

-

Data Interpretation: The spectrum will confirm the presence of key functional groups.[15]

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Medium, Sharp (Doublet) | N-H stretching (asymmetric & symmetric) of the primary amine.[16] |

| ~3050 | Weak | Aromatic C-H stretching. |

| ~1640 | Strong | N-H bending (scissoring) vibration.[16] |

| ~1570 | Strong | C=N and C=C stretching vibrations of the pyrimidine ring. |

| ~1250 | Strong | C-O stretching of the methoxy group. |

| ~800-750 | Medium-Strong | C-Cl stretching vibration. |

Mass Spectrometry (MS)

MS provides the molecular weight and valuable structural information from fragmentation patterns.

-

Experimental Protocol (GC-MS):

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate.

-

Inject the sample into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.[12]

-

-

Data Interpretation:

-

Molecular Ion (M⁺): The key signal will be the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak at m/z 159 (for ³⁵Cl) and a peak at m/z 161 (for ³⁷Cl) in an approximate 3:1 ratio. This pattern is a definitive confirmation of a mono-chlorinated compound.

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a methoxy radical (•OCH₃), or loss of a chlorine radical (•Cl).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical and chemical intermediates.

-

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.

-

Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total area.

-

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | A reverse-phase C18 column is a robust choice for separating moderately polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent peak shape for the basic amine. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier used to elute the compound. |

| Gradient | 10% B to 90% B over 15 min | A gradient elution ensures that the main peak is well-resolved from any earlier or later eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | UV-Vis at 254 nm | The aromatic pyrimidine ring will have strong absorbance at this wavelength. |

| System Suitability | Tailing factor < 1.5; Plate count > 2000 | These parameters validate that the chromatographic system is performing correctly. |

Chapter 4: Applications in Research and Development

The value of this compound lies in its role as a versatile scaffold. The differential reactivity of its functional groups allows for sequential and site-selective modifications, making it a powerful tool for building molecular diversity.

-

Medicinal Chemistry: This compound is an essential intermediate for synthesizing a wide array of pharmaceuticals. The amino group can be acylated or used in coupling reactions, while the chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in SNAr reactions. This has led to its use in the development of:

-

Antiviral and Anticancer Agents: Many kinase inhibitors and other targeted therapies feature a substituted pyrimidine core.[3][17][18]

-

Herbicides and Fungicides: It is a key building block for sulfonylurea herbicides and other agrochemicals that require a pyrimidine scaffold for their biological activity.[3][4][10][11]

-

Caption: Role as a versatile scaffold in synthesis.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in life sciences. Its well-defined structure and predictable reactivity provide a solid foundation for the synthesis of novel compounds with therapeutic and agricultural potential. By employing the rigorous analytical methodologies detailed in this guide, researchers can ensure the quality and integrity of their work, accelerating the journey from discovery to application.

References

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

Acrotein ChemBio. 2-Chloro-4-methoxy-6-methylpyrimidine. [Link]

-

LabSolutions. 4-Amino-6-chloro-2-(methylthio)pyrimidine. [Link]

- Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]

- Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

Alzchem Group. 2-Amino-4-chloro-6-methoxypyrimidine. [Link]

- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

PubChem. 2-Amino-4-chloro-6-methylpyrimidine. [Link]

-

ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine. [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

SpectraBase. (4-chloro-6-methoxy-pyrimidin-2-yl)amine - Optional[13C NMR] - Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Leveraging 4-Amino-6-methoxypyrimidine: From Antibiotics to Advanced Therapies. [Link]

-

PubChem. 2,4-Diamino-6-chloropyrimidine. [Link]

-

ChemBK. 2-Amino-4-Chloro-6-Methoxypyrimidine. [Link]

-

PubMed. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. [Link]

-

ResearchGate. Infrared spectroscopic studies on 4-amino-6-oxopyrimidine in a low-temperature Xe matrix and crystalline polymorphs composed of double hydrogen-bonded ribbons. [Link]

-

Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

MDPI. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. [Link]

-

ChemSynthesis. 4-chloro-2-fluoro-6-methylpyrimidine. [Link]

-

MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Link]

Sources

- 1. labshake.com [labshake.com]

- 2. 6-CHLORO-4-AMINO-2-METHOXYPYRIMIDINE | 3286-55-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-4-chloro-6-methoxypyrimidine | Alzchem Group [alzchem.com]

- 5. 2-Amino-4-chloro-6-methoxypyrimidine | 5734-64-5 [chemicalbook.com]

- 6. 2-Amino-4-chloro-6-methoxypyrimidine 95 5734-64-5 [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. benchchem.com [benchchem.com]

- 9. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 10. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 11. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 17. chemimpex.com [chemimpex.com]

- 18. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 4-Amino-6-chloro-2-methoxypyrimidine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-amino-6-chloro-2-methoxypyrimidine, a pivotal intermediate in the development of pharmaceutical agents and agrochemicals. The primary synthetic route detailed herein involves the regioselective nucleophilic aromatic substitution (SNAr) on 4-amino-2,6-dichloropyrimidine using sodium methoxide. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, outlines critical safety and handling procedures, and presents methods for analytical characterization of the final product. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical science, forming the core of numerous bioactive molecules. The specific functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological or biological properties. This compound is a valuable building block, serving as a precursor for a wide range of more complex molecules, including highly active herbicides and pharmaceutical ingredients.[1][2] Its synthesis from the readily available 4-amino-2,6-dichloropyrimidine is a key transformation that leverages the principles of regioselective aromatic substitution.[3]

The challenge and elegance of this synthesis lie in controlling the regioselectivity of the methoxylation. The 4-amino-2,6-dichloropyrimidine substrate presents two reactive chlorine atoms at the C2 and C6 positions. The successful synthesis of the desired product hinges on the preferential substitution at the C2 position, a phenomenon governed by the electronic landscape of the pyrimidine ring. This guide will dissect the factors that control this selectivity and provide a robust methodology to achieve high yields of the target compound.

Reaction Mechanism and Regioselectivity

The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile (methoxide ion, CH₃O⁻) attacks the electron-deficient pyrimidine ring, leading to the displacement of a halide leaving group (Cl⁻).[4][5]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The Question of Regioselectivity:

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[7] The presence of two chlorine atoms further activates the ring. The regioselectivity (C2 vs. C6) of the methoxide attack is primarily dictated by the electronic influence of the amino group at the C4 position. While substitutions on dichloropyrimidines often favor the C4/C6 positions, the presence of an electron-donating group like an amino group at C4 alters the electronic distribution, making the C2 position more susceptible to nucleophilic attack in this specific substrate.[7][8] This is because the electron-donating amino group can destabilize the negative charge of the Meisenheimer intermediate more significantly when the attack occurs at the adjacent C6 position compared to the more distant C2 position. Quantum mechanics (QM) analyses confirm that electron-donating substituents can reverse the typical C4 selectivity seen in other dichloropyrimidine systems.[8]

Sources

- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-Depth Technical Guide to N-Boc-cis-4-fluoro-L-proline

This guide provides a comprehensive technical overview of N-Boc-cis-4-fluoro-L-proline, a fluorinated amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, key applications in medicinal chemistry, and essential safety protocols. This document is designed to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.

Compound Identification and Core Properties

N-Boc-cis-4-fluoro-L-proline is a synthetic derivative of the amino acid L-proline. The incorporation of a fluorine atom and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine bestow unique conformational properties and chemical utility, making it a valuable building block in peptide synthesis and the development of novel therapeutics.

Synonyms: (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, N-(tert-Butoxycarbonyl)-cis-4-fluoro-L-proline CAS Number: 203866-13-1 Molecular Formula: C₁₀H₁₆FNO₄ Molecular Weight: 233.24 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Boc-cis-4-fluoro-L-proline

| Property | Value | Source(s) |

| Appearance | White solid, crystals, or powder | [1] |

| Melting Point | 157-161 °C (decomposes) | |

| Optical Activity | [α]²²/D −71.0±5°, c = 1 in chloroform | |

| Assay | ≥96.0% to ≤104.0% (Aqueous acid-base Titration) | [1] |

| Solubility | Soluble in methanol and chloroform. |

The Strategic Advantage of Fluorination in Proline Analogs

The introduction of a fluorine atom at the C4 position of the proline ring is a critical modification that significantly influences the molecule's conformational behavior. Proline residues in peptides and proteins exhibit a unique equilibrium between two distinct ring pucker conformations: Cγ-exo and Cγ-endo. This puckering, in turn, influences the cis-trans isomerization of the preceding peptide bond, a process that is often a rate-limiting step in protein folding and function.[2]

The highly electronegative fluorine atom exerts a powerful stereoelectronic effect, known as the gauche effect, which biases the ring pucker. In the case of cis-4-fluoro-L-proline, the Cγ-endo pucker is favored.[3] This conformational restriction can be strategically employed to stabilize specific secondary structures in peptides, such as β-turns and polyproline helices, thereby enhancing their biological activity and stability.[2][4] For drug development professionals, this translates into an ability to design peptidomimetics with more predictable and rigid conformations, leading to improved target binding and pharmacokinetic profiles.

Synthesis and Purification Protocols

The synthesis of N-Boc-cis-4-fluoro-L-proline and its derivatives often starts from the readily available and relatively inexpensive trans-4-hydroxy-L-proline.[4][5] A common synthetic strategy involves the protection of the amine group, followed by fluorination and ester hydrolysis. Large-scale, chromatography-free synthesis protocols have been developed to make this valuable building block more accessible.[5][6]

Illustrative Synthetic Pathway: From Hydroxyproline to Fluoroproline

A representative synthetic approach involves the esterification of N-Boc-trans-4-hydroxy-L-proline, followed by a deoxyfluorination reaction. The use of reagents like diethylaminosulfur trifluoride (DAST) or nosyl fluoride facilitates the substitution of the hydroxyl group with fluorine, often with an inversion of stereochemistry.[5]

Laboratory-Scale Synthesis Example: Saponification of the Methyl Ester

A common final step in many synthetic routes is the hydrolysis (saponification) of the corresponding methyl ester to yield the desired carboxylic acid.[7][8]

Protocol: Hydrolysis of N-Boc-cis-4-fluoro-L-proline methyl ester

-

Dissolution: Dissolve N-Boc-cis-4-fluoro-L-proline methyl ester (1 equivalent) in tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Saponification: Add an aqueous solution of lithium hydroxide (LiOH) (typically 1.5-2 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Acidification: Once the reaction is complete, carefully adjust the pH to ~5 with 1 M hydrochloric acid (HCl).

-

Extraction: Remove the THF under reduced pressure. Adjust the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

The workflow for this hydrolysis protocol is visualized in the diagram below.

Caption: Workflow for the saponification of N-Boc-cis-4-fluoro-L-proline methyl ester.

Applications in Drug Discovery and Development

N-Boc-cis-4-fluoro-L-proline is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of peptidomimetics and other complex bioactive molecules.[9][10]

-

Peptide and Protein Engineering: Its incorporation into peptides can enhance stability against proteolytic degradation and enforce specific conformations required for biological activity.[10] This is crucial for designing therapeutic peptides with improved in vivo half-lives.

-

Development of Enzyme Inhibitors: The conformationally constrained nature of the fluoroproline ring makes it an attractive component for inhibitors targeting enzymes like dipeptidyl peptidase IV (DPP4), which is a target for type 2 diabetes therapeutics.[8]

-

Synthesis of Receptor Ligands: It has been used as a key substrate in the preparation of ligands for nicotinic acetylcholine receptors (α4β2), which are implicated in various neurological disorders.[8]

-

Antiviral and Anticancer Agents: The unique properties of fluorinated amino acids are leveraged in the synthesis of novel antiviral and anticancer drugs to improve their efficacy and target specificity.[10]

The logical flow from this building block to a potential therapeutic candidate is illustrated below.

Caption: Role of N-Boc-cis-4-fluoro-L-proline in a typical drug discovery workflow.

Spectroscopic Characterization

Confirmation of the structure and purity of N-Boc-cis-4-fluoro-L-proline is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm) and complex multiplets for the pyrrolidine ring protons.[7]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for studying fluorinated compounds, providing a distinct signal for the fluorine atom and offering insights into its chemical environment and the conformational dynamics of the ring.[3][11]

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at m/z 234.24.[7]

Table 2: Representative Spectroscopic Data

| Technique | Method | Observed Signals (as reported for the acid) | Source |

| ¹H NMR | 400 MHz, CDCl₃ | δ (ppm): 8.76 (br s, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H) | [7] |

| MS | ESI, positive ion | m/z: 234.24 [M+H]⁺ | [7] |

Note: NMR chemical shifts can vary depending on the solvent and concentration.

Safety and Handling

N-Boc-cis-4-fluoro-L-proline is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields or goggles), and a dust mask (type N95 or equivalent).[12]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at ambient temperature.[12] It is classified as a combustible solid.

In case of exposure, follow standard first-aid measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.[12]

Conclusion

N-Boc-cis-4-fluoro-L-proline is a sophisticated chemical tool of immense value in modern drug discovery and chemical biology. Its unique ability to impose conformational constraints on peptides and other molecules allows for the rational design of more stable and potent therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its potential in the laboratory. This guide has provided a foundational, yet in-depth, overview to support such endeavors.

References

-

Lookchem. Cas 3286-55-3, 6-CHLORO-4-AMINO-2-METHOXYPYRIMIDINE. [Link]

-

Molbase. 6-CHLORO-4-AMINO-2-METHOXYPYRIMIDINE CAS#: 3286-55-3. [Link]

-

ChemicalLand21. 6-CHLORO-4-AMINO-2-METHOXYPYRIMIDINE | 3286-55-3. [Link]

-

American Elements. 3286-55-3. [Link]

-

ACS Publications. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. [Link]

-

ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. [Link]

-

ACS Publications. Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. [Link]

-

ResearchGate. ¹⁹F and ¹H NMR spectra of a (4S)‐N‐Boc‐l‐fluoroproline and.... [Link]

-

Axios Research. Sulfadimethoxine Impurity 3 - CAS - 345936-70-1. [Link]

-

PubChem. 4-Fluoro-L-proline. [Link]

-

Scribd. Berr Chem. [Link]

-

Lookchem. What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?. [Link]

-

NIH National Center for Biotechnology Information. Practical syntheses of 4-fluoroprolines. [Link]

-

CP Lab Safety. 6-Chloro-2-methoxypyrimidin-4-amine, min 97%, 1.... [Link]

- Google Patents. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

BuyersGuideChem. Product Search. [Link]

-

Magnetic Resonance. Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]

-

NIH National Center for Biotechnology Information. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.... [Link]

-

ACS Publications. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]

Sources

- 1. N-Boc-cis-4-fluoro-L-proline, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mr.copernicus.org [mr.copernicus.org]

- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]

- 8. N-BOC-cis-4-fluoro-L-proline | 203866-13-1 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. downloads.ossila.com [downloads.ossila.com]

Molecular weight and formula of 4-Amino-6-chloro-2-methoxypyrimidine

An In-depth Technical Guide to 2-Amino-4-chloro-6-methoxypyrimidine

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, substituted pyrimidines represent a class of heterocyclic compounds of paramount importance. This guide focuses on 2-Amino-4-chloro-6-methoxypyrimidine (CAS No: 5734-64-5), a key trifunctionalized pyrimidine intermediate. While the user requested information on "4-Amino-6-chloro-2-methoxypyrimidine," the overwhelmingly available scientific literature and commercial availability point towards the 2-amino isomer as the compound of significant industrial and research relevance. The structural arrangement of its amino, chloro, and methoxy groups provides a versatile platform for constructing more complex molecular architectures.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, a validated synthesis protocol, key applications, and essential safety guidelines. The causality behind experimental choices and the logic of its synthetic utility are emphasized to provide field-proven insights.

Core Physicochemical and Structural Data

The fundamental properties of 2-Amino-4-chloro-6-methoxypyrimidine are critical for its application in synthetic chemistry. These data inform reaction setup, purification strategies, and storage conditions.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-6-methoxypyrimidin-2-amine | [1] |

| CAS Number | 5734-64-5 | [1] |

| Molecular Formula | C₅H₆ClN₃O | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 168-171 °C (lit.) | [3] |

| Density | 1.66 g/cm³ (Rough Estimate) | [3] |

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical synthesis. For 2-Amino-4-chloro-6-methoxypyrimidine, a combination of spectroscopic methods provides a complete picture of its molecular architecture. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to correlate experimental data with the optimized molecular structure and vibrational frequencies.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy reveals the specific electronic environment of each hydrogen and carbon atom. The proton NMR would be expected to show distinct signals for the amino protons, the methoxy protons, and the lone aromatic proton on the pyrimidine ring.

-

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy is essential for identifying functional groups. The FT-IR and FT-Raman spectra of this compound have been thoroughly investigated, providing detailed insights into its structural and vibrational characteristics.[2] Key expected peaks include N-H stretching vibrations for the primary amine, C-O stretching for the methoxy group, and characteristic C=N and C=C stretching frequencies of the pyrimidine ring.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The presence of a chlorine atom results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, providing definitive evidence of its presence.

-

X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive structural evidence. Studies have shown the molecule to be essentially planar.[2] In the solid state, molecules are linked by N—H⋯N hydrogen bonds to form dimers, which are further connected by N—H⋯O hydrogen bonds, creating a stable sheet-like structure.[2]

Synthesis and Purification Workflow

The most common and industrially relevant synthesis of 2-Amino-4-chloro-6-methoxypyrimidine involves the selective nucleophilic substitution of a dichloro-precursor. This approach is efficient and allows for regioselective functionalization.

Logical Synthesis Pathway

The synthesis leverages the differential reactivity of the two chlorine atoms on the 2-amino-4,6-dichloropyrimidine precursor. The chlorine at the 4-position is more susceptible to nucleophilic attack by an alkoxide than the chlorine at the 6-position, allowing for a selective monosubstitution reaction.

Caption: Workflow for the synthesis of 2-Amino-4-chloro-6-methoxypyrimidine.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established industrial processes.[4][5]

-

Reactor Setup : Charge a suitable reactor with a polar aprotic solvent (e.g., acetonitrile, DMF) and 2-amino-4,6-dichloropyrimidine.

-

Reagent Addition : Prepare a solution of sodium methoxide in methanol (or a mixture of sodium hydroxide and methanol). Add this alkali metal alkoxide solution to the reactor. A molar ratio of 1:1.05 to 1:1.10 (dichloropyrimidine to alkoxide) is preferred to ensure complete conversion while minimizing side reactions.[4]

-

Reaction : Maintain the reaction mixture at a controlled temperature. The specific temperature and time will depend on the solvent used but are typically elevated to ensure a reasonable reaction rate.

-

Workup :

-

Isolation : Collect the solid product by filtration. Wash the filter cake with water to remove inorganic salts and any remaining solvent.

-

Drying : Dry the product under a vacuum at an elevated temperature to yield 2-Amino-4-chloro-6-methoxypyrimidine.

Applications in Research and Development

2-Amino-4-chloro-6-methoxypyrimidine is not typically an end-product but rather a crucial building block. Its value lies in the sequential reactivity of its functional groups, allowing for controlled, stepwise synthesis of complex target molecules.

Role as a Synthetic Intermediate

The compound's primary application is as an intermediate in the synthesis of agrochemicals, particularly highly active sulfonylurea herbicides, and various active pharmaceutical ingredients (APIs).[4][5] The remaining chlorine atom can be substituted in a subsequent step (e.g., Suzuki cross-coupling), and the amino group can be functionalized, making it a versatile scaffold.

Caption: Role of 2-Amino-4-chloro-6-methoxypyrimidine as a synthetic precursor.

Safety, Handling, and Storage

Proper handling of chemical reagents is crucial for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

2-Amino-4-chloro-6-methoxypyrimidine is classified as a hazardous substance.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335 | Warning | May cause respiratory irritation |

Note: This is a summary of common classifications. Users must consult the specific SDS from their supplier.

Protocol for Safe Handling and Storage

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Eyewash stations and safety showers should be readily accessible.

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling. Avoid creating dust. Keep away from heat and sources of ignition.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Protect from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-4-chloro-6-methoxypyrimidine is a high-value chemical intermediate with a well-defined physicochemical profile and established synthetic utility. Its strategic importance in the production of essential herbicides and diverse pharmaceutical agents is undeniable. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher or organization aiming to leverage this versatile molecule in their development pipeline.

References

- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

-

SpectraBase. (n.d.). 4-amino-6-chloro-2-methylpyrimidine. Retrieved from [Link]

-

Alzchem Group. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

Cinar, Z., Karabacak, M., Çinar, M., & Sundaraganesan, G. N. (2013). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. Journal of Molecular Structure, 1044, 137-147. Available from [Link]

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

ChemBK. (2024, April 9). 2-Amino-4-Chloro-6-Methoxypyrimidine. Retrieved from [Link]

Sources

- 1. 2-Amino-4-chloro-6-methoxypyrimidine | Alzchem Group [alzchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-chloro-2-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloro-2-methoxypyrimidine is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of many biologically active molecules, including nucleobases, and its derivatives have shown a wide range of pharmacological activities.[1][2] Accurate structural elucidation of such compounds is paramount for understanding their chemical reactivity, structure-activity relationships (SAR), and metabolic fate. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal identification and characterization of this compound. The causality behind experimental choices and the interpretation of spectral data are discussed to provide field-proven insights for researchers.

Molecular Structure

The structural integrity of a molecule is the foundation of its chemical and biological properties. For this compound, its unique arrangement of substituents on the pyrimidine ring gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of deuterated solvent is critical for NMR analysis. While chloroform-d (CDCl₃) is a common choice, the presence of an amino group in the target molecule suggests the potential for hydrogen bonding and proton exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior solvent for such compounds as it can better solvate the molecule and often results in sharper signals for exchangeable protons (e.g., -NH₂). The concentration of the sample should be optimized to achieve a good signal-to-noise ratio without causing significant line broadening due to aggregation. A concentration range of 5-10 mg in 0.5-0.7 mL of solvent is typically a good starting point.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the methoxy protons, the amino protons, and the aromatic proton on the pyrimidine ring. The chemical shifts are influenced by the electronic effects of the substituents. The methoxy group is electron-donating, while the chlorine atom is electron-withdrawing. The amino group is also electron-donating.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.5 | Broad singlet | 2H | -NH₂ |

| ~ 6.0 - 6.5 | Singlet | 1H | H-5 |

| ~ 3.8 - 4.0 | Singlet | 3H | -OCH₃ |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and concentration.

The broadness of the amino proton signal is a characteristic feature resulting from quadrupole broadening by the ¹⁴N nucleus and potential chemical exchange with residual water in the solvent. The singlet nature of the H-5 and -OCH₃ protons is due to the absence of adjacent protons for coupling.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative about the electronic environment created by the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C2 |

| ~ 165 | C4 |

| ~ 160 | C6 |

| ~ 95 | C5 |

| ~ 55 | -OCH₃ |

Note: These are predicted values based on data from similar pyrimidine derivatives.[3]

The downfield chemical shifts of C2, C4, and C6 are characteristic of carbons in a heteroaromatic ring and are directly attached to electronegative atoms (nitrogen, oxygen, and chlorine). The C5 carbon, being bonded only to carbon and hydrogen, appears at a significantly more upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting the Vibrational Landscape

The IR spectrum of this compound will be dominated by absorptions corresponding to the stretching and bending vibrations of the N-H, C-H, C=N, C=C, and C-O bonds. The position, intensity, and shape of these bands are highly characteristic. For solid samples, the KBr pellet method is a common and effective sample preparation technique. It is crucial to ensure the sample is finely ground and thoroughly mixed with the KBr to minimize scattering of the infrared beam.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3000 - 2800 | Medium | C-H stretching of the methoxy group and aromatic C-H |

| ~ 1640 | Strong | N-H bending (scissoring) of the primary amine |

| ~ 1600 - 1450 | Strong | C=N and C=C stretching of the pyrimidine ring |

| ~ 1250 | Strong | C-O stretching of the methoxy group |

| ~ 800 - 700 | Strong | C-Cl stretching |

Data obtained from SpectraBase.[4]

The presence of a primary amine is clearly indicated by the pair of bands in the N-H stretching region. The strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the aromatic pyrimidine ring system.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expertise & Experience: Predicting Fragmentation Pathways

Electron Ionization (EI) is a common ionization technique that imparts high energy to the molecule, leading to extensive fragmentation. The fragmentation of this compound is expected to be influenced by the stability of the resulting ions and neutral losses. The presence of a chlorine atom is particularly informative due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), which will result in M+2 peaks for chlorine-containing fragments.

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 159/161 | [M]⁺˙ (Molecular Ion) |

| 144/146 | [M - CH₃]⁺ |

| 124 | [M - Cl]⁺ |

| 132/134 | [M - HCN]⁺˙ |

| 116/118 | [M - CH₃, CO]⁺ |

The molecular ion peak is expected at m/z 159 and 161, corresponding to the isotopes of chlorine. Common fragmentation pathways for pyrimidines include the loss of small, stable neutral molecules like HCN.[5] The loss of a methyl radical from the methoxy group and the loss of a chlorine radical are also anticipated to be significant fragmentation pathways.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 100 µg/mL.

-

-

GC-MS Analysis:

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, with the temperature set to ~250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure good separation and elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 40-300 is typically sufficient.

-

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers unique and complementary information, and when used in concert, they allow for the unambiguous confirmation of the molecule's identity and purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently apply these techniques in their own work, ensuring the scientific integrity of their findings in the pursuit of novel therapeutics and other advanced materials.

References

-

SpectraBase. This compound. [Link].

-

Cinar, Z., Karabacak, M., Cinar, M., Kurt, M., Babu, P. C., & Sundaraganesan, N. (2013). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 451-459. [Link].

-

Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry. [Link].

-

Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. [Link].

-

SpectraBase. (4-chloro-6-methoxy-pyrimidin-2-yl)amine. [Link].

-

PubMed. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. [Link].

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link].

-

ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine. [Link].

-

NIST. 4-Chloro-2,6-diaminopyrimidine. [Link].

-

Research India Publications. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. [Link].

-

ResearchGate. Mass spectrometry of pyrimidine derivatives: Electron impact‐induced decomposition of molecular ions of 4‐amino‐substituted and 4‐amino‐disubstituted 1,2‐dihydro‐1‐methylpyrimidin‐2‐ones. [Link].

Sources

- 1. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine | AVESİS [avesis.mcbu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Mechanism of Action of 4-Amino-6-chloro-2-methoxypyrimidine

Abstract

4-Amino-6-chloro-2-methoxypyrimidine is a substituted pyrimidine that, due to its structural features, is postulated to exhibit significant biological activity. While primarily utilized as a versatile intermediate in the synthesis of targeted therapeutic agents, the inherent bioactivity of its core structure warrants a detailed examination.[1] This technical guide synthesizes the available evidence from structurally related compounds to propose and elaborate on the primary and secondary mechanisms of action of this compound in biological systems. We will delve into the established roles of aminopyrimidines as antifolates and emerging evidence for their function as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the potential therapeutic applications of this compound and its derivatives.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[2] This prevalence in nature has made the pyrimidine scaffold a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core structure. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[3] this compound possesses a unique combination of substituents—an amino group, a chloro atom, and a methoxy group—that are known to influence biological activity.[4]

Primary Postulated Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The most well-established mechanism of action for compounds containing the 2,4-diaminopyrimidine scaffold is the inhibition of dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation.[6]

The Folate Metabolism Pathway and the Role of DHFR

The folate pathway is a critical target for anticancer and antimicrobial therapies due to the high demand for nucleotides in rapidly dividing cells. By inhibiting DHFR, antifolate drugs deplete the cellular pool of THF, leading to a "thymineless death" and the cessation of cell division.[7]

Caption: Postulated inhibition of the CDK-mediated cell cycle progression by this compound.

Evidence for Pyrimidine-based CDK Inhibitors